molecular formula C12H24N2 B1423647 1-Methyl-4-(4-piperidinylmethyl)piperidine CAS No. 879883-65-5

1-Methyl-4-(4-piperidinylmethyl)piperidine

Cat. No. B1423647
M. Wt: 196.33 g/mol
InChI Key: OQYUXZCXKPMJDN-UHFFFAOYSA-N
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Description

“1-Methyl-4-(4-piperidinylmethyl)piperidine” is a chemical compound with the CAS Number: 879883-65-5 . It has a molecular weight of 196.34 . The IUPAC name for this compound is 1-methyl-4-(piperidin-4-ylmethyl)piperidine .


Molecular Structure Analysis

The InChI code for “1-Methyl-4-(4-piperidinylmethyl)piperidine” is 1S/C12H24N2/c1-14-8-4-12(5-9-14)10-11-2-6-13-7-3-11/h11-13H,2-10H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “1-Methyl-4-(4-piperidinylmethyl)piperidine” are not available, it’s worth noting that piperidine derivatives have been reported to be excellent catalysts for many condensation reactions .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

1. Gastric Antisecretory Agents

1-Methyl-4-(4-piperidinylmethyl)piperidine has been studied for its potential in the development of gastric antisecretory drugs. Researchers have explored analogues of this compound that demonstrate reduced anticholinergic activity, aiming to create effective treatments for peptic ulcer disease without the side effects associated with anticholinergics. A notable example is fenoctimine, which exhibits no anticholinergic activity and has undergone clinical trials as a gastric antisecretory drug (Scott et al., 1983).

2. Antimycobacterial Applications

In the field of antimicrobial research, derivatives of 1-Methyl-4-(4-piperidinylmethyl)piperidine have been synthesized and tested against various strains of Mycobacterium tuberculosis, including drug-resistant variants. One such compound showed significant in vitro and in vivo activity, suggesting potential as an effective antimycobacterial agent (Kumar et al., 2008).

3. NMDA Antagonist for Neuroprotection

The compound has been investigated for its role as an NMDA antagonist, which is crucial in the development of neuroprotective drugs. One derivative, CP-101,606, has been identified as a potent and selective NMDA antagonist, showing promise as a neuroprotective agent potentially lacking the side effects common to nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).

4. Corrosion Inhibition

Research has also been conducted on piperidine derivatives as corrosion inhibitors. Studies using quantum chemical calculations and molecular dynamics simulations have shown that certain piperidine derivatives can be effective in inhibiting the corrosion of iron. This research is crucial in developing new materials with enhanced resistance to corrosion (Kaya et al., 2016).

5. Structure and Molecular Dynamics Studies

1-Methyl-4-(4-piperidinylmethyl)piperidine and its derivatives have been subjects of molecular structure and dynamics studies. High-resolution NMR spectroscopy has been used to investigate the molecular dynamics of these derivatives, providing insights into their chemical properties and potential applications (Cholli & Lau, 1993).

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “1-Methyl-4-(4-piperidinylmethyl)piperidine” are not available, piperidine derivatives have shown potential in various therapeutic applications, including anticancer potential . This suggests that “1-Methyl-4-(4-piperidinylmethyl)piperidine” could also have potential therapeutic applications that could be explored in future research.

properties

IUPAC Name

1-methyl-4-(piperidin-4-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-14-8-4-12(5-9-14)10-11-2-6-13-7-3-11/h11-13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYUXZCXKPMJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267443
Record name 1-Methyl-4-(4-piperidinylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4-piperidinylmethyl)piperidine

CAS RN

879883-65-5
Record name 1-Methyl-4-(4-piperidinylmethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879883-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-(4-piperidinylmethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,1-Dimethylethyl 4-{[1-(1-methylethyl)-4-piperidinyl]methyl}-1-piperidinecarboxylate (may be prepared as described in Description 3) (3.1 g) was stirred in a solution of HCl-Dioxane (50 ml, 4M) for 2 h. The solvent was evaporated and the product was dissolved in saturated potassium carbonate (25 ml). The solution was extracted into dichloromethane (3×50 ml) and the combined organics dried (Na2SO4) and evaporated to give the title compound (D19) (0.658 g).
Name
1,1-Dimethylethyl 4-{[1-(1-methylethyl)-4-piperidinyl]methyl}-1-piperidinecarboxylate
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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